molecular formula C11H18N2O4 B2742507 5-(2,2-Dimethyl-3-oxo-piperazin-1-yl)-5-oxo-pentanoic acid CAS No. 626223-73-2

5-(2,2-Dimethyl-3-oxo-piperazin-1-yl)-5-oxo-pentanoic acid

Cat. No.: B2742507
CAS No.: 626223-73-2
M. Wt: 242.275
InChI Key: GKZGUBQOEKQCMB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“(2,2-Dimethyl-3-oxo-piperazin-1-yl)-acetic acid” is a chemical compound with the molecular formula C8H14N2O3 . It has a molecular weight of 186.21 .


Molecular Structure Analysis

The InChI key for this compound is XWUZEDSFFHPCSS-UHFFFAOYSA-N . The canonical SMILES representation is CC1(C(=O)NCCN1CC(=O)O)C .


Physical and Chemical Properties Analysis

This compound has a boiling point of 398.4ºC at 760 mmHg and a density of 1.159g/cm3 .

Scientific Research Applications

Antibacterial and Cytotoxic Activities

Novel compounds involving piperazine linkers, such as 1,4-bis[(2-(3-(dimethylamino)-1-oxoprop-2-en-1-yl)benzofuran-5-yl)methyl]piperazine, have shown potent antibacterial and cytotoxic activities against different bacterial strains and cell lines. For example, one compound demonstrated significant antibacterial efficacies against E. coli, S. aureus, and S. mutans, with better biofilm inhibition activities than Ciprofloxacin (Mekky & Sanad, 2020).

Synthesis and Antimicrobial Activities

1,3,4-Oxadiazole N-Mannich bases, including compounds with a piperazine structure, have been synthesized and evaluated for their antimicrobial properties. Some of these compounds displayed broad-spectrum antibacterial activities and potent anti-proliferative activities against various cancer cell lines (Al-Wahaibi et al., 2021).

Novel Antidepressant Metabolism

A study on the metabolism of a novel antidepressant, Lu AA21004, revealed that it is oxidized to various metabolites, including a compound structurally related to piperazine. This research provided insights into the role of different cytochrome P450 enzymes in the metabolic process of this antidepressant (Hvenegaard et al., 2012).

Inhibitors of Nitric Oxide Synthases

S-2-Amino-5-azolylpentanoic acids, related to L-ornithine and incorporating piperazine derivatives, were designed as inhibitors of nitric oxide synthases. This research highlighted the potential of these compounds in modulating nitric oxide production, which is crucial in various physiological and pathological processes (Ulhaq et al., 1998).

Properties

IUPAC Name

5-(2,2-dimethyl-3-oxopiperazin-1-yl)-5-oxopentanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N2O4/c1-11(2)10(17)12-6-7-13(11)8(14)4-3-5-9(15)16/h3-7H2,1-2H3,(H,12,17)(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKZGUBQOEKQCMB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(=O)NCCN1C(=O)CCCC(=O)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.